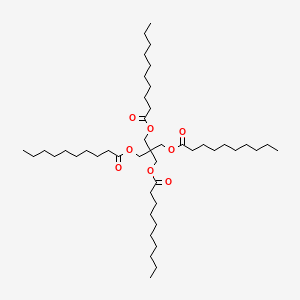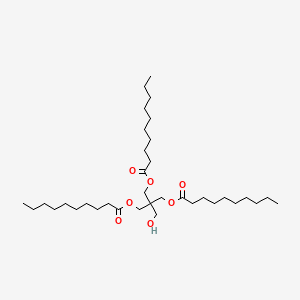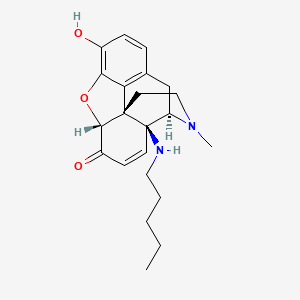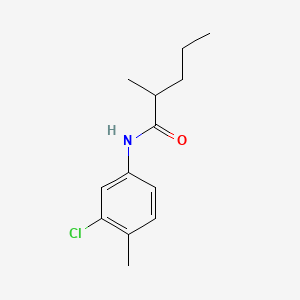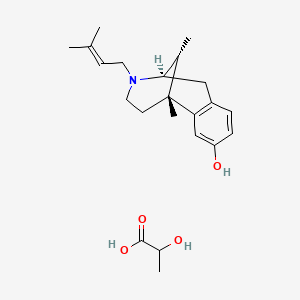![molecular formula C30H32N6O2S2 B1679355 8-[4-[3-[3-[3-[[4-(1-Azabicyclo[2.2.2]octan-8-yl)-1,2,5-thiadiazol-3-yl]oxy]prop-1-ynyl]phenyl]prop-2-ynoxy]-1,2,5-thiadiazol-3-yl]-1-azabicyclo[2.2.2]octane](/img/structure/B1679355.png)
8-[4-[3-[3-[3-[[4-(1-Azabicyclo[2.2.2]octan-8-yl)-1,2,5-thiadiazol-3-yl]oxy]prop-1-ynyl]phenyl]prop-2-ynoxy]-1,2,5-thiadiazol-3-yl]-1-azabicyclo[2.2.2]octane
Vue d'ensemble
Description
NNC 11-1607 is a synthetic organic compound known for its functionally selective agonist activity on muscarinic acetylcholine receptors, specifically the M1 and M4 subtypes .
Preparation Methods
The synthesis of NNC 11-1607 involves the creation of dimeric analogs of the muscarinic acetylcholine receptor agonist phenylpropargyloxy-1,2,5-thiadiazole-quinuclidine . The synthetic route includes the following steps:
Formation of the thiadiazole ring: This involves the reaction of appropriate precursors under controlled conditions to form the 1,2,5-thiadiazole ring.
Attachment of the quinuclidine moiety: The quinuclidine group is introduced through a series of substitution reactions.
Dimerization: The final step involves the dimerization of the intermediate compounds to form NNC 11-1607.
Chemical Reactions Analysis
NNC 11-1607 undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the thiadiazole ring.
Substitution: NNC 11-1607 can undergo substitution reactions, particularly at the quinuclidine and thiadiazole moieties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
NNC 11-1607 has been extensively studied for its applications in scientific research:
Pharmacology: It is used as a tool to study the function of muscarinic acetylcholine receptors, particularly the M1 and M4 subtypes.
Neuroscience: Researchers use NNC 11-1607 to investigate the role of muscarinic receptors in cognitive functions and neurological disorders.
Medicinal Chemistry: The compound is explored for its potential therapeutic applications in treating diseases such as Alzheimer’s and schizophrenia.
Industrial Applications: While primarily used in research, its unique properties make it a candidate for developing new pharmacological agents.
Mechanism of Action
NNC 11-1607 exerts its effects by selectively binding to the M1 and M4 muscarinic acetylcholine receptors . This binding activates specific signaling pathways, leading to various physiological responses. The compound’s selectivity for these receptors is due to its unique dimeric structure, which enhances its binding affinity and functional selectivity .
Comparison with Similar Compounds
NNC 11-1607 is compared with other muscarinic acetylcholine receptor agonists such as NNC 11-1314 and NNC 11-1585 . While NNC 11-1314 is a monomeric agonist, NNC 11-1607 and NNC 11-1585 are dimeric, which contributes to their higher binding affinities and selectivity . NNC 11-1607 is unique in its functional selectivity for the M1 and M4 subtypes, making it a valuable tool for research .
Méthodes De Préparation
The synthesis of NNC 11-1607 involves the creation of dimeric analogs of the muscarinic acetylcholine receptor agonist phenylpropargyloxy-1,2,5-thiadiazole-quinuclidine . The synthetic route includes the following steps:
Formation of the thiadiazole ring: This involves the reaction of appropriate precursors under controlled conditions to form the 1,2,5-thiadiazole ring.
Attachment of the quinuclidine moiety: The quinuclidine group is introduced through a series of substitution reactions.
Dimerization: The final step involves the dimerization of the intermediate compounds to form NNC 11-1607.
Analyse Des Réactions Chimiques
NNC 11-1607 undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the thiadiazole ring.
Substitution: NNC 11-1607 can undergo substitution reactions, particularly at the quinuclidine and thiadiazole moieties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
NNC 11-1607 has been extensively studied for its applications in scientific research:
Pharmacology: It is used as a tool to study the function of muscarinic acetylcholine receptors, particularly the M1 and M4 subtypes.
Neuroscience: Researchers use NNC 11-1607 to investigate the role of muscarinic receptors in cognitive functions and neurological disorders.
Medicinal Chemistry: The compound is explored for its potential therapeutic applications in treating diseases such as Alzheimer’s and schizophrenia.
Industrial Applications: While primarily used in research, its unique properties make it a candidate for developing new pharmacological agents.
Mécanisme D'action
NNC 11-1607 exerts its effects by selectively binding to the M1 and M4 muscarinic acetylcholine receptors . This binding activates specific signaling pathways, leading to various physiological responses. The compound’s selectivity for these receptors is due to its unique dimeric structure, which enhances its binding affinity and functional selectivity .
Comparaison Avec Des Composés Similaires
NNC 11-1607 is compared with other muscarinic acetylcholine receptor agonists such as NNC 11-1314 and NNC 11-1585 . While NNC 11-1314 is a monomeric agonist, NNC 11-1607 and NNC 11-1585 are dimeric, which contributes to their higher binding affinities and selectivity . NNC 11-1607 is unique in its functional selectivity for the M1 and M4 subtypes, making it a valuable tool for research .
Propriétés
Formule moléculaire |
C30H32N6O2S2 |
|---|---|
Poids moléculaire |
572.7 g/mol |
Nom IUPAC |
3-(1-azabicyclo[2.2.2]octan-3-yl)-4-[3-[3-[3-[[4-(1-azabicyclo[2.2.2]octan-3-yl)-1,2,5-thiadiazol-3-yl]oxy]prop-1-ynyl]phenyl]prop-2-ynoxy]-1,2,5-thiadiazole |
InChI |
InChI=1S/C30H32N6O2S2/c1-4-21(6-2-16-37-29-27(31-39-33-29)25-19-35-12-8-23(25)9-13-35)18-22(5-1)7-3-17-38-30-28(32-40-34-30)26-20-36-14-10-24(26)11-15-36/h1,4-5,18,23-26H,8-17,19-20H2 |
Clé InChI |
TYLFZULSDOOCRC-UHFFFAOYSA-N |
SMILES |
C1CN2CCC1C(C2)C3=NSN=C3OCC#CC4=CC(=CC=C4)C#CCOC5=NSN=C5C6CN7CCC6CC7 |
SMILES canonique |
C1CN2CCC1C(C2)C3=NSN=C3OCC#CC4=CC(=CC=C4)C#CCOC5=NSN=C5C6CN7CCC6CC7 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
1,4-bis(3-((3-azabicyclo(2.2.2)octanyl)-1,2,5-thiadiazol-4-yloxy)-1-propyn-1-yl)benzene 1,4-bis(3--((3-azabicyclo(2.2.2)octanyl)-1,2,5-thiadiazol-4-yloxy)-1-propyn-1-yl)benzene 2-tartrate NNC 11-1607 NNC-11-1607 NNC111607 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


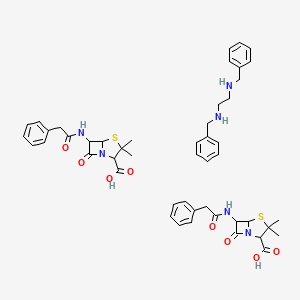
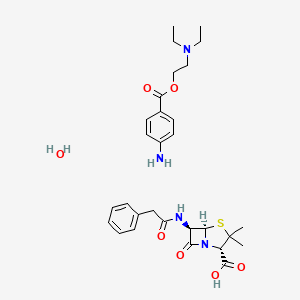
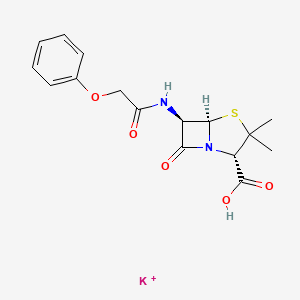

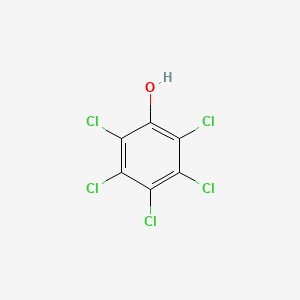
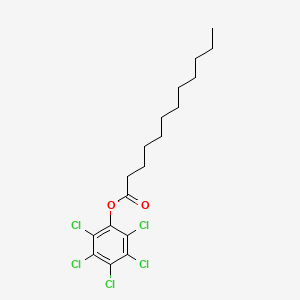
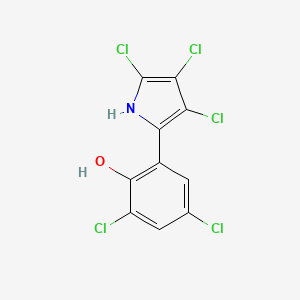
![3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B1679280.png)
